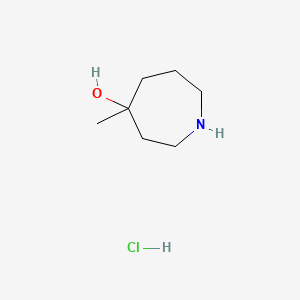

4-Methylazepan-4-ol hydrochloride

Description

Properties

IUPAC Name |

4-methylazepan-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(9)3-2-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKBXRNNRPFFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylazepan-4-ol Hydrochloride

This guide provides a detailed exploration of the synthetic pathways leading to 4-Methylazepan-4-ol hydrochloride, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis of this molecule is a multi-step process that requires a strong foundation in organic chemistry principles. This document will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most prevalent synthetic routes.

Introduction: The Significance of the Azepane Scaffold

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a recurring motif in a variety of biologically active molecules. The incorporation of substituents, such as the tertiary alcohol and methyl group in 4-Methylazepan-4-ol, allows for the fine-tuning of physicochemical properties and pharmacological activity. This makes the development of robust and efficient synthetic routes to substituted azepanes a critical endeavor for researchers in the pharmaceutical sciences.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthesis for 4-Methylazepan-4-ol hydrochloride begins with a retrosynthetic analysis. The hydrochloride salt can be readily formed from the free base, 4-Methylazepan-4-ol. The tertiary alcohol functionality points towards a disconnection at the carbon-carbon bond between the C4 position and the methyl group, suggesting a nucleophilic addition of a methyl group to a ketone precursor. This leads us to the key intermediate, 1-Methylazepan-4-one.

Caption: Retrosynthetic analysis of 4-Methylazepan-4-ol hydrochloride.

Pathway I: Synthesis via Grignard Reaction with 1-Methylazepan-4-one

The most direct and widely applicable method for the synthesis of 4-Methylazepan-4-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to introduce a nucleophilic alkyl group to a carbonyl compound.[1][2][3]

Step 1: Synthesis of the Precursor, 1-Methylazepan-4-one Hydrochloride

The starting material for this pathway is 1-Methylazepan-4-one, which can be synthesized via several routes. One common method involves the Dieckmann condensation of a diester, followed by hydrolysis, decarboxylation, and N-methylation.[4][5] A patented method describes the synthesis starting from N-methyl-2-pyrrolidone (NMP).[5] This process involves the acid-catalyzed ring opening of NMP to form 4-methylaminobutyric acid hydrochloride, followed by esterification and subsequent reaction with methyl acrylate to yield a diester.[5] This diester then undergoes an intramolecular cyclization to form the desired N-methylazepan-4-one ring.[4][5]

Caption: Synthesis of the key precursor, 1-Methylazepan-4-one.

Step 2: Grignard Reaction for the Formation of 4-Methylazepan-4-ol

With the ketone precursor in hand, the next crucial step is the Grignard reaction. Methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI) are the reagents of choice for this transformation. The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.[1][2]

Mechanism: The nucleophilic carbon of the methyl Grignard reagent attacks the electrophilic carbonyl carbon of 1-Methylazepan-4-one. This leads to the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid (e.g., aqueous ammonium chloride) protonates the alkoxide to yield the final tertiary alcohol, 4-Methylazepan-4-ol.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. leah4sci.com [leah4sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1-methylazepan-4-one Hydrochloride | 19869-42-2 | Benchchem [benchchem.com]

- 5. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to Azepane Derivatives: Focus on 4-Methylazepan-4-ol Hydrochloride and its Analogs

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methylazepan-4-ol hydrochloride. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide establishes a framework for its characterization by drawing necessary comparisons with its more extensively studied structural analog, 1-Methylazepan-4-one hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, reactivity, and analytical characterization of this class of compounds, emphasizing the critical importance of precise molecular identification.

Introduction: The Azepane Scaffold and the Challenge of Isomeric Specificity

The azepane ring system is a seven-membered heterocyclic motif that serves as a crucial structural scaffold in a variety of pharmacologically active compounds. Its conformational flexibility allows for intricate interactions with biological targets. However, the substitution pattern on the azepane ring dramatically influences the molecule's physical, chemical, and biological properties.

This guide focuses on 4-Methylazepan-4-ol hydrochloride . It is imperative to distinguish this compound from its closely related ketone analog, 1-Methylazepan-4-one hydrochloride (CAS No. 19869-42-2). A significant portion of commercially available data and literature references are attributed to the latter, often leading to confusion. This document aims to clarify these distinctions and provide a scientifically grounded guide to the properties of the target alcohol.

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to interpreting its properties.

4-Methylazepan-4-ol Hydrochloride

-

Structure: The structure consists of an azepane ring with a methyl group and a hydroxyl group attached to the same carbon atom (C4). The nitrogen atom is protonated and forms a hydrochloride salt.

-

IUPAC Name: 4-Methylazepan-4-ol hydrochloride

-

Molecular Formula: C₈H₁₈ClNO

-

Molecular Weight: 179.69 g/mol

The Ketone Analog: 1-Methylazepan-4-one Hydrochloride

For comparative purposes, the properties of the more documented ketone analog are presented.

-

Structure: This molecule features a methyl group on the nitrogen atom (N1) and a carbonyl group at the C4 position of the azepane ring.

-

IUPAC Name: 1-Methylazepan-4-one hydrochloride[1]

Expert Insight: The seemingly minor difference in the position of the methyl group and the functional group at C4 (hydroxyl vs. carbonyl) leads to vastly different chemical reactivity and potential biological activity. The tertiary alcohol in our target compound is a key feature, influencing its hydrogen bonding capacity, solubility, and metabolic stability compared to the ketone.

Physicochemical Properties: A Comparative Analysis

| Property | 4-Methylazepan-4-ol hydrochloride (Expected) | 1-Methylazepan-4-one hydrochloride (Reported) |

| Appearance | White to off-white solid | Solid[2] |

| Melting Point | Data not available | 115-120°C |

| Boiling Point | Data not available | 97-100°C |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Slightly soluble in Chloroform (heated) and DMSO. |

| pKa | Data not available | Data not available |

Synthesis and Reactivity

Synthesis of Azepane Alcohols

The synthesis of 4-substituted azepan-4-ols can be conceptually approached via the Grignard reaction on a suitable azepanone precursor. For 4-Methylazepan-4-ol, a potential synthetic route would involve the reaction of a protected azepan-4-one with a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by deprotection and formation of the hydrochloride salt.

A key transformation in the chemistry of these compounds is the reduction of the ketone to a secondary alcohol. For instance, 1-methylazepan-4-one can be reduced to 1-methylazepan-4-ol using reducing agents like sodium borohydride.[6]

Reactivity Profile

The reactivity of 4-Methylazepan-4-ol hydrochloride is dictated by the tertiary alcohol and the protonated tertiary amine.

-

Tertiary Alcohol: The hydroxyl group can undergo reactions typical of tertiary alcohols, such as dehydration under acidic conditions or conversion to a leaving group for subsequent nucleophilic substitution.

-

Tertiary Amine (as hydrochloride): The presence of the hydrochloride salt makes the nitrogen lone pair non-basic. The free base can be generated by treatment with a suitable base. The free amine can then act as a nucleophile or a base.

Spectroscopic Characterization: The Fingerprint of the Molecule

Spectroscopic data is crucial for the unambiguous identification and quality control of chemical compounds. While specific spectra for 4-Methylazepan-4-ol hydrochloride are not available in the search results, we can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show a singlet for the C4-methyl group, and complex multiplets for the methylene protons of the azepane ring. The hydroxyl proton may appear as a broad singlet. The proton on the nitrogen (due to the hydrochloride salt) would also likely be a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the eight carbon atoms. The quaternary carbon at C4 bearing the methyl and hydroxyl groups would have a characteristic chemical shift. The methyl carbon would appear at a high field.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylazepan-4-ol hydrochloride would be expected to exhibit:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

A broad absorption in the 2400-3000 cm⁻¹ region, characteristic of an ammonium salt (N-H stretch).[6]

-

C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹.[6]

-

C-N stretching vibrations in the 1000-1250 cm⁻¹ region.[6]

For comparison, the IR spectrum of 1-Methylazepan-4-one hydrochloride is characterized by a strong, sharp absorption band for the carbonyl (ketone) group around 1700-1720 cm⁻¹.[6] This provides a clear diagnostic tool to distinguish between the two compounds.

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern. For 4-Methylazepan-4-ol, the protonated molecule [M+H]⁺ would be expected.

Safety and Handling

Safety information for 4-Methylazepan-4-ol hydrochloride is not directly available. However, based on the data for related compounds like 1-Methylazepan-4-one hydrochloride, it should be handled with care.

General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wash hands thoroughly after handling.

Hazard Statements for 1-Methylazepan-4-one hydrochloride:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

It is reasonable to assume that 4-Methylazepan-4-ol hydrochloride may have a similar hazard profile and should be handled accordingly until specific toxicological data is available.

Experimental Protocols

The following are generalized protocols for the characterization of a novel azepane derivative like 4-Methylazepan-4-ol hydrochloride.

Protocol for Melting Point Determination

-

Place a small, dry sample of the compound into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

Protocol for Solubility Assessment

-

To a small vial, add approximately 10 mg of the compound.

-

Add 1 mL of the solvent to be tested (e.g., water, methanol, dichloromethane).

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves, the compound is considered soluble in that solvent at that concentration.

Workflow for Spectroscopic Analysis

Sources

- 1. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylazepan-4-one hydrochloride | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-Methylazepan-4-one Hydrochloride | LGC Standards [lgcstandards.com]

- 6. 1-methylazepan-4-one Hydrochloride | 19869-42-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to 1-Methylazepan-4-ol Hydrochloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1-Methylazepan-4-ol hydrochloride, a key chemical intermediate with significant relevance in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a validated synthesis protocol, and its principal applications.

A Note on Nomenclature

Initial database searches for "4-Methylazepan-4-ol hydrochloride" yield limited specific results. However, substantial data is available for the isomeric compound, 1-Methylazepan-4-ol , and its common precursor, 1-Methylazepan-4-one hydrochloride . The latter is a well-documented intermediate in the synthesis of pharmaceuticals such as Azelastine.[1][2][3] The conversion of the ketone to the alcohol is a standard and high-yielding chemical transformation.[1] This guide will, therefore, focus on the synthesis and properties of 1-Methylazepan-4-ol hydrochloride, the most scientifically pertinent and well-documented compound related to the initial query.

Core Chemical Identity and Properties

1-Methylazepan-4-ol hydrochloride is the hydrochloride salt of the tertiary amino alcohol, 1-Methylazepan-4-ol. The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. The presence of both a hydroxyl group and a tertiary amine (which is protonated in the hydrochloride salt form) makes this molecule a versatile building block in organic synthesis.

Below is a summary of its key chemical properties, derived from the free base and the principles of salt formation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO | Calculated |

| Molecular Weight | 165.66 g/mol | Calculated |

| CAS Number | Not explicitly assigned; derived from 1-Methylazepan-4-ol | - |

| Free Base Molecular Formula | C₇H₁₅NO | [4] |

| Free Base Molecular Weight | 129.20 g/mol | [4] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

Synthesis of 1-Methylazepan-4-ol Hydrochloride

The most direct and efficient synthesis of 1-Methylazepan-4-ol hydrochloride is through the chemical reduction of its ketone precursor, 1-Methylazepan-4-one hydrochloride. This is a standard procedure in organic chemistry, valued for its high yield and selectivity.

Underlying Principle: Ketone Reduction

The carbonyl group (C=O) of the ketone is reduced to a secondary alcohol (CH-OH). This transformation is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For this specific substrate, sodium borohydride is the preferred reagent due to its milder nature, higher safety profile, and excellent compatibility with protic solvents like methanol or ethanol, which are suitable for dissolving the hydrochloride salt of the starting material.

Experimental Protocol: Synthesis of 1-Methylazepan-4-ol hydrochloride from 1-Methylazepan-4-one hydrochloride

Materials:

-

1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2)[5][6][7]

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methylazepan-4-one hydrochloride (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) to the cooled solution in small portions. Vigorous gas evolution (hydrogen) will be observed. The rate of addition should be controlled to maintain the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted NaBH₄.

-

pH Adjustment and Extraction: Acidify the mixture with concentrated hydrochloric acid to a pH of ~1-2. This ensures the product is in its protonated, water-soluble hydrochloride form. The solvent (methanol) is then removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is then extracted with an organic solvent like diethyl ether or dichloromethane to remove any non-basic organic impurities.

-

Basification and Extraction of Free Base: The aqueous layer is then cooled in an ice bath and basified to a pH of >12 with a strong base (e.g., 2M NaOH). This deprotonates the amine, converting the product to its free base form, which is soluble in organic solvents. The aqueous layer is then thoroughly extracted multiple times with an organic solvent (e.g., dichloromethane).

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free base, 1-Methylazepan-4-ol, typically as an oil or low-melting solid.[1]

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The 1-Methylazepan-4-ol hydrochloride will precipitate as a solid.

-

Isolation and Drying: The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Diagram of Synthesis Workflow

Caption: Structure of 1-Methylazepan-4-ol Hydrochloride.

Safety and Handling

While a specific safety data sheet for 1-Methylazepan-4-ol hydrochloride is not widely available, the hazard profile can be inferred from its precursor, 1-Methylazepan-4-one hydrochloride, and general principles of laboratory safety.

-

Hazards: The precursor is harmful if swallowed and may cause skin, eye, and respiratory irritation. [5]Similar hazards should be assumed for the alcohol derivative.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-Methylazepan-4-ol hydrochloride is a valuable chemical intermediate, primarily derived from the reduction of 1-Methylazepan-4-one hydrochloride. Its synthesis is straightforward, relying on well-established chemical principles. The azepane scaffold, combined with the reactive hydroxyl group, makes it a significant building block for the synthesis of complex pharmaceutical agents and for the exploration of new chemical entities in drug discovery. This guide provides the foundational knowledge for researchers and scientists to synthesize, handle, and utilize this compound in their research endeavors.

References

-

PubChem. (n.d.). 1-methylazepan-4-one Hydrochloride. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. PubChem.

-

Pharmaffiliates. (n.d.). 1-Methylazepan-4-one Hydrochloride | CAS No : 19869-42-2. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylazepan-4-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.

-

Molbase. (n.d.). CAS 19869-42-2: 4H-Azepin-4-one, hexahydro-1-methyl-, hydrochloride (1:1). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

Sources

- 1. 1-methylazepan-4-one Hydrochloride | 19869-42-2 | Benchchem [benchchem.com]

- 2. 1-Methylazepan-4-one Hydrochloride | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-Methylazepan-4-ol | C7H15NO | CID 10975509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methylazepan-4-one hydrochloride | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

Solubility and stability of 4-Methylazepan-4-ol hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of Novel Azepane-based Hydrochloride Salts: A Methodological Framework

Authored by: A Senior Application Scientist

Abstract

The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for characterizing the solubility and stability of novel hydrochloride salts of substituted azepane scaffolds, using the representative structure of a 4-alkyl-4-hydroxy-azepane hydrochloride as a working example. We will delve into the theoretical underpinnings, present detailed experimental protocols for both solubility and stability assessment, and discuss the interpretation of results within the context of pharmaceutical development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and scientifically rigorous characterization workflow.

Introduction: The Critical Role of Physicochemical Characterization

The selection of a suitable salt form is a critical decision in drug development. For basic compounds, hydrochloride (HCl) salts are frequently chosen to enhance aqueous solubility and improve handling properties. The azepane ring, a saturated seven-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. When functionalized, as in our hypothetical model of a 4-alkyl-4-hydroxy-azepane, the resulting molecule presents specific challenges and considerations for stability and solubility.

A tertiary alcohol adjacent to a quaternary carbon, combined with a protonated tertiary amine, dictates the molecule's behavior in solution. Understanding this behavior early in development is not merely an academic exercise; it is a crucial step in de-risking a development program and ensuring the selection of a candidate with the highest probability of success.

Theoretical Considerations for Azepane-based HCl Salts

Before embarking on experimental work, a theoretical assessment based on the molecular structure can guide our strategy.

-

Solubility: The primary driver for solubility will be the protonated amine, which can readily ionize and interact with water. However, the overall lipophilicity of the alkyl substituents and the azepane ring itself will counteract this. We can anticipate a classic pH-dependent solubility profile, with high solubility at low pH (where the amine is fully protonated) and a sharp decrease as the pH approaches and surpasses the pKa of the tertiary amine.

-

Stability: The structure suggests several potential degradation pathways that must be investigated:

-

Dehydration: Tertiary alcohols are susceptible to acid-catalyzed dehydration, particularly under thermal stress. This would result in the formation of an unsaturated azepenium species.

-

Oxidation: While the tertiary alcohol is resistant to oxidation, the tertiary amine could be susceptible to N-oxidation, especially in the presence of trace metals or peroxides.

-

Hygroscopicity: The salt form may be hygroscopic, which can impact physical stability, handling, and even promote chemical degradation by providing an aqueous microenvironment.

-

This theoretical analysis forms the basis for our experimental design, ensuring we probe the most probable areas of weakness.

Experimental Workflow for Characterization

A systematic approach is essential for a comprehensive assessment. The following workflow outlines the key stages of characterization.

Caption: Overall workflow for solubility and stability characterization.

Part A: Solubility Assessment Protocols

-

Objective: To provide a rapid, high-throughput assessment of solubility for initial screening. This is not an equilibrium measurement but is invaluable for early-stage compound ranking.[1][2][3]

-

Causality: We start with kinetic solubility because it is fast and requires minimal compound.[1][2] It helps identify compounds with potential liabilities before investing time in the more resource-intensive thermodynamic assay. The principle relies on the fact that when a concentrated DMSO stock of the compound is diluted into an aqueous buffer, precipitation will occur if the solubility limit is exceeded, which can be detected by light scattering (nephelometry) or absorbance.[1]

-

Protocol:

-

Stock Solution: Prepare a 10 mM stock solution of the azepane HCl salt in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Addition: Rapidly add a buffered aqueous solution (e.g., pH 7.4 PBS) to the DMSO solutions. The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effects.

-

Incubation: Shake the plate for 2 hours at room temperature.[1]

-

Measurement: Read the plate using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm to detect turbidity.

-

Data Analysis: The kinetic solubility is the concentration at which the first sign of precipitation is observed relative to controls.

-

-

Objective: To determine the true equilibrium solubility of the compound. This is the gold standard for solubility measurement and is required for regulatory submissions.[2][4]

-

Causality: This method ensures that the system has reached equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value.[4] By adding an excess of solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-48 hours), we ensure the solution is truly saturated.[1]

-

Protocol:

-

Sample Preparation: Add an excess amount of the solid azepane HCl salt to a series of vials containing relevant aqueous media (e.g., Water, pH 7.4 PBS, Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8)).[5]

-

Equilibration: Seal the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.45 µm PVDF) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV, against a standard curve.

-

Part B: Stability Assessment Protocols

The foundation of a stability assessment is a well-designed forced degradation study, which is mandated by regulatory bodies like the FDA and is described in ICH guidelines.[6][7][8] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative and not artifacts of overly harsh conditions.[6][9]

-

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[6][8][10] This is a cornerstone of compliance with ICH guidelines Q1A and Q1B.[7][11]

-

Causality: By subjecting the compound to conditions more severe than those it will experience during storage, we can rapidly identify its intrinsic vulnerabilities.[7][8] This information is crucial for developing a formulation that protects the drug substance and for creating an analytical method that can separate and quantify the active ingredient from any degradants that might form over time.[8]

-

Protocol:

-

Sample Preparation: Prepare solutions of the azepane HCl salt (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: 0.1 M HCl, heat at 60°C for up to 7 days.

-

Base Hydrolysis: 0.1 M NaOH, heat at 60°C for up to 7 days.

-

Oxidation: 3% H₂O₂, room temperature, protected from light, for up to 7 days.[6]

-

Thermal: Store the solid compound and a solution at 60°C.

-

Photostability: Expose the solid compound and a solution to a light source conforming to ICH Q1B specifications (e.g., 1.2 million lux hours and 200 watt-hours/m²).[9]

-

-

Time Points: Sample at appropriate intervals (e.g., 0, 24, 48, 168 hours).

-

Neutralization: For acid and base samples, neutralize before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples by HPLC-UV/MS to profile the degradation.

-

-

Objective: To develop a validated analytical method (typically HPLC) that can accurately measure the concentration of the active compound in the presence of its degradation products, excipients, and other impurities. The validation must be performed according to ICH Q2(R1) guidelines.[12][13][14][15]

-

Causality: A self-validating protocol is one where the method proves its own suitability. By analyzing the stressed samples from the forced degradation study, we demonstrate the method's specificity. If the method can resolve the parent peak from all degradant peaks (peak purity analysis using a photodiode array detector is essential) and the mass balance is close to 100% (sum of parent compound assay and degradant peak areas), the method is considered stability-indicating.

Caption: Potential degradation pathways for the hypothetical azepane.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables.

Table 1: Summary of Solubility Data

| Medium | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Purified Water | 25 | Hypothetical Value | Hypothetical Value |

| PBS (pH 7.4) | 25 | Hypothetical Value | Hypothetical Value |

| SGF (pH 1.2) | 37 | Hypothetical Value | Hypothetical Value |

| SIF (pH 6.8) | 37 | Hypothetical Value | Hypothetical Value |

Table 2: Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation | Number of Degradants | Comments |

| 0.1 M HCl, 60°C | 48h | ~15% | 1 major, 2 minor | Major degradant consistent with dehydration. |

| 0.1 M NaOH, 60°C | 168h | <2% | - | Stable to base. |

| 3% H₂O₂, RT | 24h | ~8% | 1 major | Major degradant consistent with N-oxidation. |

| Heat (Solid, 60°C) | 168h | <1% | - | Thermally stable in solid state. |

| ICH Photostability | - | <1% | - | Photostable. |

-

Interpretation: The hypothetical data above would suggest that the primary liabilities of the molecule are acid-catalyzed dehydration and oxidation. The compound is stable to base, heat (as a solid), and light. This information is critical for formulation development (e.g., avoid acidic excipients, consider an antioxidant) and for defining storage conditions.

Conclusion

A structured, methodical approach to solubility and stability testing is non-negotiable in modern drug development. By integrating theoretical analysis with robust experimental protocols like the shake-flask method and ICH-compliant forced degradation studies, we can build a comprehensive understanding of a new chemical entity. This knowledge not only satisfies regulatory requirements but, more importantly, provides the foundational data needed to make informed decisions, mitigate risks, and guide the formulation and development strategy for a successful pharmaceutical product.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Centre for Compliance and Quality (ECA) Academy. [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

-

ICH Q2 Analytical Method Validation. SlideShare. [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

-

Q1A(R2) A deep dive in Stability Studies. YouTube. [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 15. starodub.nl [starodub.nl]

A Technical Guide to Investigating the Potential Biological Activity of 4-Methylazepan-4-ol hydrochloride

Abstract

The discovery and development of novel small molecules with therapeutic potential is the cornerstone of modern pharmacology. This guide outlines a comprehensive, scientifically rigorous framework for the initial investigation of 4-Methylazepan-4-ol hydrochloride, a compound with a yet-unexplored biological activity profile. We present a phased, logic-driven approach, beginning with fundamental physicochemical characterization and progressing through a tiered screening cascade—from high-throughput in vitro assays to preliminary in vivo toxicokinetic studies. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust investigative process.

Introduction: The Rationale for Investigation

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the related precursor, 1-methylazepan-4-one hydrochloride, is a known intermediate in the synthesis of the antihistamine Azelastine, the biological potential of its hydroxylated derivative, 4-Methylazepan-4-ol hydrochloride, remains uncharacterized.[1] The introduction of a hydroxyl group and a methyl group at the 4-position of the azepane ring creates a chiral center and alters the molecule's polarity and three-dimensional structure. These modifications could engender novel interactions with biological targets.

This guide proposes a systematic exploration of 4-Methylazepan-4-ol hydrochloride's bioactivity, postulating that its structural motifs—a tertiary amine and a hydroxylated cycloalkane—may confer activity in areas such as neuroscience, oncology, or immunology. Our approach is designed to efficiently identify and validate potential therapeutic applications.

Physicochemical Characterization: The Foundation of Biological Assessment

Prior to any biological screening, a thorough understanding of the compound's physical and chemical properties is essential. This data informs formulation, predicts potential liabilities, and is critical for the interpretation of biological assay results.

Compound Identity and Purity

-

Objective: To confirm the structure and assess the purity of the 4-Methylazepan-4-ol hydrochloride test article.

-

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the chemical structure and confirm the presence of key functional groups.

-

Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula (C7H16ClNO).[2][3][4]

-

High-Performance Liquid Chromatography (HPLC): Assess purity by separating the main compound from any potential impurities. A purity level of ≥95% is recommended for initial screening.[4]

-

Physicochemical Properties

A summary of key physicochemical properties, both experimental and computationally predicted, is crucial for understanding the compound's drug-like potential.

| Property | Value (Predicted/Experimental) | Significance in Drug Discovery |

| Molecular Weight | 163.65 g/mol [2][4] | Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| Solubility | To be determined | Aqueous solubility is critical for formulation in biological assays and for absorption in vivo. |

| LogP | 1.093 (Predicted)[4] | Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability. |

| pKa | To be determined | The ionization state at physiological pH will influence receptor binding, solubility, and membrane transport. |

| Topological Polar Surface Area (TPSA) | 20.31 Ų (Predicted)[4] | Suggests good potential for blood-brain barrier penetration. |

Protocol: Aqueous Solubility Determination

-

Prepare a series of concentrations of 4-Methylazepan-4-ol hydrochloride in a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Shake the solutions at room temperature for 24 hours to ensure equilibrium.

-

Centrifuge the samples to pellet any undissolved solid.

-

Quantify the concentration of the compound in the supernatant using a validated HPLC-UV method.

-

The highest measured concentration is determined to be the aqueous solubility.

Phase I: Broad-Based In Vitro Screening

The initial phase of biological testing involves broad screening to identify potential areas of activity. This is best accomplished through a combination of high-throughput screening and phenotypic assays.[5][6]

High-Throughput Screening (HTS) Against Diverse Target Classes

-

Rationale: To rapidly and cost-effectively survey a wide range of potential molecular targets.[5] The structural features of 4-Methylazepan-4-ol hydrochloride suggest potential interactions with G-protein coupled receptors (GPCRs), ion channels, and kinases.

-

Workflow:

Caption: High-Throughput Screening (HTS) Workflow.

Phenotypic Screening: A Target-Agnostic Approach

-

Rationale: Phenotypic screens assess the effect of a compound on cell behavior or function without a preconceived notion of the molecular target.[6][7] This can uncover unexpected activities and novel mechanisms of action.

-

Key Assays:

-

Anti-Proliferation Assay: Using a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects.[8]

-

Neurite Outgrowth Assay: Using a neuronal cell line (e.g., PC-12 or SH-SY5Y) to assess potential neurotrophic or neurotoxic effects.

-

Immunomodulation Assay: Using peripheral blood mononuclear cells (PBMCs) to measure effects on cytokine production (e.g., TNF-α, IL-6) in response to a stimulant like lipopolysaccharide (LPS).

-

Protocol: Cell Viability (MTT) Assay

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of 4-Methylazepan-4-ol hydrochloride for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Phase II: Hit-to-Lead and Mechanism of Action Studies

If "hits" are identified in Phase I, the next stage is to confirm these activities, establish a preliminary structure-activity relationship (SAR), and elucidate the mechanism of action (MOA).

Dose-Response and Potency Determination

-

Objective: To quantify the potency (e.g., EC50 or IC50) of the compound in the validated hit assays.

-

Methodology: A more detailed concentration-response curve is generated using a wider range of compound concentrations to accurately determine the potency.

Secondary and Orthogonal Assays

-

Rationale: To confirm the initial hit using a different assay format or technology to rule out artifacts. For example, if a hit is identified in a biochemical enzyme assay, a follow-up cell-based assay should be performed to confirm activity in a more physiologically relevant context.[9][10]

Preliminary SAR Studies

-

Objective: To understand which parts of the molecule are essential for its biological activity.

-

Approach: Synthesize and test a small number of analogs of 4-Methylazepan-4-ol hydrochloride. For instance, analogs could include:

-

Inverting the stereochemistry at the 4-position.

-

Modifying the N-methyl group to other alkyl groups.

-

Changing the position of the hydroxyl group on the azepane ring.

-

Phase III: Preclinical Safety and Pharmacokinetics

Before any consideration of in vivo efficacy studies, a preliminary assessment of the compound's safety and pharmacokinetic profile is mandatory.[11][12] This is often referred to as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology).

In Vitro ADME Assays

These assays provide an early look at the potential pharmacokinetic behavior of the compound.[13][14]

| Assay | Purpose |

| Metabolic Stability | Measures the rate of metabolism by liver microsomes or hepatocytes to predict in vivo clearance. |

| CYP450 Inhibition | Assesses the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes. |

| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues. |

| Permeability (PAMPA) | A non-cell-based assay to predict passive diffusion across the intestinal barrier. |

In Vitro Toxicology

Early assessment of potential toxicity is crucial to de-risk the compound.[10][11]

-

Cytotoxicity: Assessed in a non-cancerous cell line (e.g., HEK293 or HepG2) to determine a general toxicity profile.

-

hERG Channel Assay: A critical safety assay to evaluate the risk of drug-induced cardiac arrhythmia.

-

Genotoxicity (Ames Test): Screens for the mutagenic potential of the compound.

Preliminary In Vivo Pharmacokinetics and Toxicokinetics

-

Objective: To understand how the compound behaves in a living organism and to correlate exposure with any observed toxicity.[15]

-

Study Design:

-

Administer a single dose of 4-Methylazepan-4-ol hydrochloride to a rodent species (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.

-

Collect blood samples at multiple time points.

-

Analyze plasma concentrations of the compound using LC-MS/MS.

-

Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability).

-

A high-dose group may be included for toxicokinetic analysis to understand the relationship between exposure and any adverse effects.[12][15]

-

Caption: In Vivo Pharmacokinetics Workflow.

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the initial exploration of the biological activity of 4-Methylazepan-4-ol hydrochloride. By following this phased approach, researchers can efficiently generate a robust data package to determine if this novel chemical entity warrants further investigation as a potential therapeutic agent. Positive outcomes from this screening cascade would justify the initiation of lead optimization, in vivo efficacy studies in relevant disease models, and more extensive preclinical safety evaluations.

References

-

In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]

-

In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. PubMed. Available at: [Link]

-

The Crucial Role of preclinical toxicology studies in Drug Discovery. KCAS Bio. Available at: [Link]

-

Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. Semantic Scholar. Available at: [Link]

-

In vivo and in silico screening for antimicrobial compounds from cyanobacteria. PubMed. Available at: [Link]

-

In Vitro Assay Development – Robust CGT Analysis. Pharmaron. Available at: [Link]

-

In Vitro and In Vivo Studies and Drug Discovery. Cole-Parmer. Available at: [Link]

-

Toxicokinetics & Pharmacokinetics. Creative Bioarray. Available at: [Link]

-

functional in vitro assays for drug discovery. YouTube. Available at: [Link]

-

Pharmacokinetics & Toxicokinetics – tools for making informed drug development decisions. Wieslab. Available at: [Link]

-

Toxicokinetics vs. Pharmacokinetics: Key Differences. Allucent. Available at: [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. Available at: [Link]

-

Screening and identification of novel biologically active natural compounds. PMC. Available at: [Link]

-

1-methylazepan-4-one Hydrochloride. PubChem. Available at: [Link]

Sources

- 1. 1-methylazepan-4-one Hydrochloride | 19869-42-2 | Benchchem [benchchem.com]

- 2. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylazepan-4-one hydrochloride | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaron.com [pharmaron.com]

- 10. coleparmer.com [coleparmer.com]

- 11. hoeford.com [hoeford.com]

- 12. svarlifescience.com [svarlifescience.com]

- 13. [PDF] Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays | Semantic Scholar [semanticscholar.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. allucent.com [allucent.com]

The Strategic Core of API Synthesis: A Technical Guide to the Role of Pharmaceutical Precursors

Abstract

In the intricate multi-step process of pharmaceutical manufacturing, precursors—often referred to as intermediates—represent the critical bridge between commodity raw materials and the final Active Pharmaceutical Ingredient (API).[1][2] They are not merely transitional compounds but are the molecular architects that dictate the efficiency, purity, safety, and economic viability of the entire synthetic route.[2][] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted role of precursors. We will dissect the strategic importance of precursor selection through the lens of retrosynthesis, examine the regulatory gravity of defining a starting material, and delve into the specific applications of chiral and heterocyclic precursors with detailed case studies. Furthermore, this guide will illuminate the modern imperative for sustainable synthesis through green chemistry and biocatalysis, providing field-proven protocols and explaining the causality behind these advanced methodological choices.

Chapter 1: The Regulatory & Quality Fulcrum: Defining the Starting Material

The designation of a "Key Starting Material" (KSM), or Regulatory Starting Material (RSM), is one of the most consequential decisions in the drug development lifecycle.[4][5] This designation marks the formal boundary where the rigorous, expensive, and heavily audited standards of Good Manufacturing Practice (GMP) must commence.[4] All synthetic steps prior to the KSM can be conducted under less stringent, non-GMP controls, often in standard fine chemical plants.[4]

The International Council for Harmonisation (ICH) Q11 guideline defines a starting material as a substance that is incorporated as a "significant structural fragment" into the API.[4] However, the interpretation of this definition creates a strategic tension. Pharmaceutical manufacturers have a strong economic incentive to designate the KSM as late as possible in the synthetic sequence. This "late-stage designation" reduces the number of GMP-controlled steps, lowering documentation overhead, facility costs, and providing greater flexibility in sourcing non-GMP intermediates from a wider, more competitive pool of suppliers.[4]

Conversely, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) scrutinize these proposals to ensure that the API's quality is not compromised.[6] They are particularly wary of overly short synthetic routes under GMP, as this may limit the understanding and control of how impurities are formed and carried over into the final drug substance.[6] A robust justification for the chosen KSM, demonstrating a thorough understanding of the entire upstream process and its impact on the API's impurity profile, is therefore a critical component of any regulatory submission.[5][7]

Caption: The KSM as the regulatory transition point from non-GMP to GMP manufacturing.

Data Presentation: Regulatory Perspectives on KSM Designation

The following table summarizes the general perspectives of the FDA and EMA, which often place different emphasis on aspects of the KSM justification.

| Feature | U.S. FDA Perspective | European Medicines Agency (EMA) Perspective | Source |

| Primary Focus | Risk to drug substance quality and the process's ability to purge impurities. | The complexity of the KSM and the number of chemical transformations performed under GMP. | [4] |

| Control Strategy | Emphasis on the applicant's ability to demonstrate a robust control strategy. More flexibility if impurity clearance is proven. | Emphasis on the synthetic route's length under GMP. Critical of routes with fewer than 3 steps. | [4] |

| Synthesis Type | Scrutiny on all synthesis types, with a focus on impurity carry-over. | Stricter scrutiny on "custom syntheses" and the structural proximity of the KSM to the final API. | [4] |

Chapter 2: Chiral Precursors: The Architects of Stereospecificity

Chirality is a cornerstone of modern drug design. The enantiomeric forms of a drug molecule, while chemically identical, can have vastly different biological activities.[8] One enantiomer, the "eutomer," may provide the desired therapeutic effect, while the other, the "distomer," could be inactive or, in worst-case scenarios, toxic.[8] Therefore, the synthesis of single-enantiomer drugs is paramount, and this is achieved through the strategic use of chiral precursors. Asymmetric synthesis, the conversion of an achiral starting material into a chiral product, is at the forefront of this endeavor.[8][9]

Key strategies for generating chiral precursors include:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids or sugars, as readily available starting materials.[8][10]

-

Asymmetric Catalysis: Employing small amounts of a chiral catalyst (metal-based or organic) to direct a reaction towards the formation of one enantiomer over the other.[11]

-

Biocatalysis: Leveraging the exquisite stereoselectivity of enzymes to catalyze reactions under mild, environmentally friendly conditions, producing intermediates with very high purity.[][12][13]

Case Study & Protocol: Asymmetric Synthesis of a Precursor for (S)-Oxybutynin

(S)-Oxybutynin is a chiral drug used to treat overactive bladder. Its efficacy resides in a single enantiomer. A key precursor for its synthesis is the optically active tertiary alcohol, (S)-Cyclohexylphenylglycolic acid ((S)-CHPGA).[14] While several methods exist, an L-proline catalyzed direct asymmetric aldol reaction offers a highly efficient and selective route.[14]

Causality Behind Method Selection: This organocatalytic approach is superior to older methods for several reasons. It avoids the use of expensive and stoichiometrically required chiral auxiliary groups.[14] Furthermore, it provides significantly higher diastereo- and enantioselectivity compared to many diastereoselective addition reactions, leading to a purer final product with less waste.[14]

Caption: Workflow for the organocatalytic asymmetric synthesis of the (S)-CHPGA precursor.

Experimental Protocol: L-Proline Catalyzed Synthesis of (S)-CHPGA Precursor [14]

Objective: To synthesize the aldol adduct precursor to (S)-CHPGA with high diastereo- and enantioselectivity.

Materials:

-

Cyclohexanone

-

Ethyl phenylglyoxylate

-

L-proline (catalyst)

-

Toluene (solvent)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: To a solution of ethyl phenylglyoxylate (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add cyclohexanone (5.0 mmol, 5 equivalents).

-

Catalyst Addition: Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ethyl phenylglyoxylate is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via silica gel column chromatography to yield the pure aldol adduct.

-

Analysis: Characterize the product using NMR and determine the diastereomeric ratio and enantiomeric excess using chiral HPLC. The expected outcome is a high yield with excellent diastereo- and enantioselectivity.

Chapter 3: Heterocyclic Precursors: Scaffolding for Modern Drug Discovery

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are arguably the most important structural class in medicinal chemistry.[12] Molecules containing rings such as imidazole, pyridine, pyrimidine, and piperazine are ubiquitous in approved drugs, where they often form the core scaffold that orients functional groups for optimal interaction with biological targets like enzymes and receptors.[12] The synthesis of these heterocyclic precursors is therefore a foundational element of drug discovery.

Case Study: The Benzimidazole Core of Abemaciclib

Abemaciclib is a kinase inhibitor used in the treatment of certain types of breast cancer. At its core is a complex, substituted benzimidazole ring system. A key precursor in its industrial synthesis is 6-Bromo-4-Fluoro-1-Isopropyl-2-Methyl-1H-Benzimidazole .[1] This intermediate is not a simple commodity chemical; its structure is carefully designed to facilitate subsequent, specific reactions in the API synthesis pathway.[1] The bromo and fluoro substituents provide specific points for cross-coupling reactions, while the isopropyl and methyl groups are integral parts of the final API structure, demonstrating how precursors act as foundational building blocks.[1]

Caption: Logical workflow showing the incorporation of the benzimidazole precursor into the final Abemaciclib API.

Chapter 4: The Drive Towards Sustainability: Green Chemistry in Precursor Synthesis

The pharmaceutical industry is increasingly adopting the principles of "Green Chemistry" to reduce its environmental footprint.[13] This philosophy, articulated in 12 core principles, advocates for the design of chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.[15][16] In precursor synthesis, this translates to innovative approaches that are both environmentally benign and economically advantageous.

Key green strategies include:

-

Biocatalysis: Using enzymes in aqueous media to replace traditional, often harsh, chemical reagents.[13][17]

-

Renewable Feedstocks: Synthesizing intermediates from biomass-derived materials instead of petroleum-based sources.[18]

-

Alternative Energy Sources: Employing methods like microwave heating or electrochemistry to drive reactions more efficiently.[15][19]

-

Continuous Flow Chemistry: Moving reactions from large batches to continuous, smaller-scale reactors, which improves safety, control, and efficiency.[11]

Protocol Example: Reductive Amination of a Bio-based Aldehyde

Reductive amination is a fundamental transformation for producing amines, which are common in pharmaceuticals. A sustainable approach involves using a bio-derived aldehyde and a stable, reusable catalyst.[18] The following protocol describes the synthesis of a pharmaceutical intermediate using a robust nickel-aluminum (NixAl) nanocatalyst.[18]

Mechanism: The reaction proceeds via a two-step mechanism. First, the amine attacks the carbonyl group of the aldehyde to form an imine intermediate. This is often the rate-controlling step. Second, the imine is catalytically hydrogenated to yield the final amine product.[18] The NixAl catalyst's metallic Ni⁰ sites and Lewis acidic sites work cooperatively to facilitate both steps.[18]

Caption: Mechanism of catalyst-assisted reductive amination.

Experimental Protocol: Synthesis of N-Furfuryl-2-aminopyridine [18]

Objective: To synthesize a pyridine-containing pharmaceutical intermediate from a biomass-derived aldehyde (furfural) and 2-aminopyridine.

Materials:

-

Ni₁Al-C catalyst (prepared via co-precipitation, calcination, and reduction as per literature)[18]

-

Furfural (biomass-derived aldehyde)

-

2-aminopyridine

-

Ethanol (solvent)

-

High-pressure autoclave reactor with magnetic stirring

-

Hydrogen (H₂) gas supply

Methodology:

-

Catalyst Preparation: Prepare the Ni₁Al catalyst by co-precipitation of nickel and aluminum nitrates at a constant pH, followed by calcination and reduction under H₂ flow. (Detailed procedure in supporting information of the source).[18]

-

Reactor Charging: In a typical experiment, load the autoclave reactor with 2-aminopyridine (10 mmol), furfural (12 mmol), ethanol (40 mL), and the pre-reduced Ni₁Al-C catalyst (0.2 g).

-

Reaction Conditions: Seal the autoclave, purge it several times with H₂, and then pressurize it to 3.0 MPa with H₂.

-

Execution: Heat the reactor to 120°C and maintain the conditions with vigorous stirring for 4 hours.

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess H₂ gas.

-

Product Isolation: Separate the catalyst from the reaction mixture by centrifugation or filtration.

-

Analysis: Analyze the liquid product mixture using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity. The Ni₁Al catalyst has been shown to provide yields in the range of 91-99% for various amines.[18]

Chapter 5: Regulatory Oversight and Illicit Diversion

A crucial aspect of managing pharmaceutical precursors is acknowledging their potential for dual use.[20] Many legitimate chemicals used to synthesize life-saving medicines can also be diverted for the illicit manufacture of narcotics and psychotropic substances.[21][22] For example, acetic anhydride is essential for producing heroin, while ephedrine and pseudoephedrine are precursors for methamphetamine.[23][24]

This reality has led to a robust international framework for control, primarily based on the 1988 UN Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances.[21][23] This treaty requires signatory nations to monitor the trade of listed chemicals.[23] National and regional bodies, such as the U.S. Drug Enforcement Administration (DEA) and the European Commission, implement these controls through legislation that categorizes precursors based on their risk of diversion.[21][25][26] A persistent challenge for authorities is the emergence of "designer precursors"—chemicals that are structurally similar to controlled substances but are specifically created to circumvent existing laws.[21] This necessitates constant vigilance and international cooperation among regulatory bodies, law enforcement, and the chemical industry.

Conclusion and Future Outlook

Pharmaceutical precursors are the lynchpins of drug synthesis, strategically chosen and meticulously crafted to build complex APIs. Their role extends far beyond that of a simple chemical stepping stone; it is a nexus of regulatory strategy, stereochemical control, process efficiency, and increasingly, environmental sustainability. The selection and synthesis of a precursor directly impact the quality, safety, and cost of the final medication, making it a focal point for innovation.

Looking ahead, the field will continue to evolve rapidly. The integration of artificial intelligence and machine learning into retrosynthesis planning will enable the discovery of more efficient and novel synthetic routes. The push for sustainability will drive further adoption of biocatalysis and continuous flow manufacturing, reducing waste and improving safety.[10] As Senior Application Scientists, our role is to not only understand these individual disciplines but to synthesize them, ensuring that the foundational precursors we develop today build the safer, more effective, and more sustainably produced medicines of tomorrow.

References

-

Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Synthesis: Exploring Key Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Euro-Chemicals. (n.d.). Discover the Importance of Precursors in Pharmaceuticals and Chemical Manufacturing. Retrieved from [Link]

-

European Commission. (n.d.). Drug Precursor Control. Taxation and Customs Union. Retrieved from [Link]

-

Li, H., et al. (2022). Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

Protheragen. (n.d.). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Retrieved from [Link]

-

StudySmarter. (n.d.). Pharmaceutical precursors production. Biological Chemistry II Key Term. Retrieved from [Link]

-

U.S. Department of State. (n.d.). Chemical Controls. Retrieved from [Link]

-

Wikipedia. (n.d.). Drug precursor. Retrieved from [Link]

-

Kiss, L., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Medicinal Chemistry. Retrieved from [Link]

-

Gherase, A. D., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. Retrieved from [Link]

-

The White House. (n.d.). Controlling Precursor Chemicals. Retrieved from [Link]

-

S, S., & P, S. (2023). Challenges and opportunities on sustainable electrochemical transformations: application towards the synthesis of pharmaceuticals and precursors of drug-like molecules. Green Chemistry. Retrieved from [Link]

-

Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]

-

Vasile, C. (2019). Greener synthesis of chemical compounds and materials. Royal Society Open Science. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. JACS Au. Retrieved from [Link]

-

ECA Academy. (2017). API starting materials - New Q&A document for ICH Q11. Retrieved from [Link]

-

Genesis Drug Discovery & Development. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

UNODC. (n.d.). Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. Retrieved from [Link]

-

Sigarra. (n.d.). Starting Material – Concept and Impact on Pharmaceutical Regulations. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). Green Chemistry For Chemical Synthesis. Retrieved from [Link]

-

Serafim, V. F., et al. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. Retrieved from [Link]

-

Santos, J. C. S., et al. (2023). Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. ACS Omega. Retrieved from [Link]

-

DrugPatentWatch. (2024). The Invisible Backbone: A Strategic Report on Sourcing Key Starting Materials (KSMs) for Pharmaceutical APIs in a Volatile Global Economy. Retrieved from [Link]

-

Enkrisi. (2023). Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. Retrieved from [Link]

-

Wikipedia. (n.d.). Controlled Substances Act. Retrieved from [Link]

-

EasyChair. (2024). The Impact of Regulatory Controls on Pharmaceutical Manufacturing Processes. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mlunias.com [mlunias.com]

- 4. drugpatentwatch.com [drugpatentwatch.com]

- 5. enkrisi.com [enkrisi.com]

- 6. sigarra.up.pt [sigarra.up.pt]

- 7. API starting materials - New Q&A document for ICH Q11 - ECA Academy [gmp-compliance.org]

- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]

- 10. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 11. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tianmingpharm.com [tianmingpharm.com]

- 13. mdpi.com [mdpi.com]

- 14. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fiveable.me [fiveable.me]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Challenges and opportunities on sustainable electrochemical transformations: application towards the synthesis of pharmaceuticals and precursors of drug-like molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Discover the Importance of Precursors in Pharmaceuticals and Chemical Manufacturing - Euro-Chemicals [euro-chemicals.com]

- 21. Drug Precursor Control - Taxation and Customs Union - European Commission [taxation-customs.ec.europa.eu]

- 22. Drug precursors - Wikipedia [en.wikipedia.org]

- 23. 2009-2017.state.gov [2009-2017.state.gov]

- 24. Controlling Precursor Chemicals | The White House [obamawhitehouse.archives.gov]

- 25. Controlled Substances Act - Wikipedia [en.wikipedia.org]

- 26. Categories of precursor chemicals [hpra.ie]

Methodological & Application

The Azepane Scaffold: Synthesis and Application of 1-Methylazepan-4-one and its Derivatives in Medicinal Chemistry

An Application Guide for Researchers

This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of the versatile azepane scaffold, focusing on 1-Methylazepan-4-one hydrochloride and its direct reduction product, 1-Methylazepan-4-ol hydrochloride. While the ketone is the more common commercial intermediate, understanding the synthesis of its corresponding alcohol is crucial for expanding the synthetic possibilities of this valuable structural motif.

The azepane ring is a privileged seven-membered heterocyclic scaffold that forms the core of numerous biologically active compounds. Its inherent three-dimensional structure is of significant interest in drug design, as it can facilitate precise interactions with biological targets.[1] This guide details the synthesis of the key intermediate, 1-Methylazepan-4-one hydrochloride, and its subsequent transformation and application in the synthesis of complex molecules.

Physicochemical Properties and Safety Data

A clear understanding of the physical properties and handling requirements is paramount for laboratory safety and experimental success.

| Property | 1-Methylazepan-4-one hydrochloride | 1-Methylazepan-4-ol |

| Molecular Formula | C₇H₁₄ClNO[2][3] | C₇H₁₅NO[4] |

| Molecular Weight | 163.65 g/mol [3] | 129.20 g/mol [4] |

| CAS Number | 19869-42-2[2][3] | 19065-49-7[4] |

| Appearance | Light brown to brown solid[5] | Not specified (likely an oil or low-melting solid) |

| Melting Point | 115-120°C[5] | Not specified |

| Boiling Point | 97-100°C[5] | Not specified |

| Solubility | Slightly soluble in Chloroform (heated), DMSO[5] | Not specified |

Table 1: Physicochemical properties.

Hazard Identification and Safe Handling

Both 1-Methylazepan-4-one hydrochloride and its derivatives must be handled with appropriate care. The following is a summary of GHS hazard information.

| Hazard Statement | Description | Precautionary Measures |

| H315 / H319 | Causes skin and serious eye irritation.[6][7] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][7] |

| H335 | May cause respiratory irritation.[7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[7][8] |

| H302 | Harmful if swallowed.[2][8] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth. |

Table 2: GHS Hazard and Precautionary Statements.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible substances and sources of ignition.[7]

Part 1: Synthesis of the Core Intermediate: 1-Methylazepan-4-one Hydrochloride

The most common and industrially relevant synthesis of the 1-methylazepan-4-one core begins with N-methyl-2-pyrrolidone (NMP). This multi-step process involves ring-opening, esterification, diester formation, and a final intramolecular cyclization.[1][9]

Figure 1: Workflow for the synthesis of 1-Methylazepan-4-one HCl from NMP.

Protocol 1: Synthesis of 1-Methylazepan-4-one Hydrochloride

This protocol is adapted from patented industrial methods.[9]

Step 1: Ring Opening of N-Methyl-2-pyrrolidone (NMP)

-

In a round-bottom flask equipped with a reflux condenser, combine N-methyl-2-pyrrolidone and a 1.2 to 5 molar excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 3-8 hours.

-

Cool the reaction mixture and remove the excess hydrochloric acid under reduced pressure.

-

Induce crystallization of the resulting 4-methylaminobutyric acid hydrochloride by adding acetone and cooling to 10-15°C. Filter the solid and dry.

Step 2: Mono-esterification

-